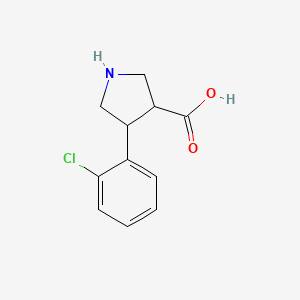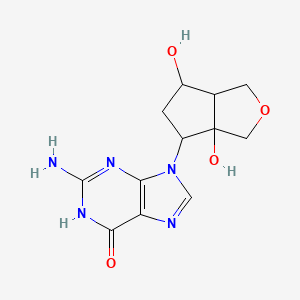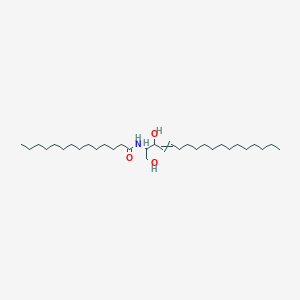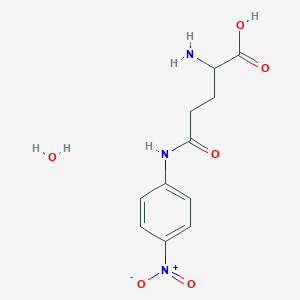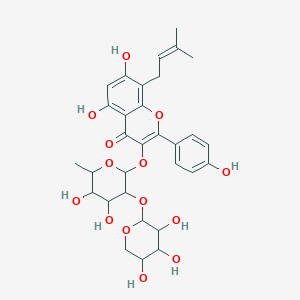
Ikarisoside-F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ikarisoside-F is a flavonol glycoside derived from plants of the genus Epimedium, commonly known as horny goat weed. It is known for its potential medicinal properties, particularly in traditional Chinese medicine. The compound has been reported to bind to S-adenosyl-L-homocysteine hydrolase, inhibiting its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ikarisoside-F can be synthesized through enzymatic hydrolysis. For instance, 2″-O-rhamnosyl icariside II, a related compound, can be prepared using a biphase enzymatic hydrolysis system with β-dextranase. The reaction is carried out at 60°C for 40 minutes in a propyl acetate and HAc-NaAc buffer (pH 4.5) system .
Industrial Production Methods: Industrial production of this compound typically involves extraction and purification from plant sources, particularly from the Epimedium species. The process includes treating and crushing the plant material, followed by solvent extraction and evaporation, and finally purification and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Ikarisoside-F undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.
Applications De Recherche Scientifique
Ikarisoside-F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonol glycosides and their reactions.
Industry: It is used in the development of dietary supplements and herbal medicines.
Mécanisme D'action
Ikarisoside-F exerts its effects primarily by binding to and inhibiting S-adenosyl-L-homocysteine hydrolase. This inhibition affects the methylation cycle, leading to various downstream effects on cellular processes . The compound also interacts with other molecular targets and pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Ikarisoside-F is similar to other flavonol glycosides such as:
- Icariin
- Epimedin A, B, and C
- Baohuoside I and II
- Sagittatoside A, B, and C
These compounds share structural similarities but differ in their specific functional groups and glycosidic linkages, which result in different biological activities and pharmacological properties .
Propriétés
Formule moléculaire |
C31H36O14 |
|---|---|
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3 |
Clé InChI |
ASPIQZXMZNLGRL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate](/img/structure/B15285024.png)
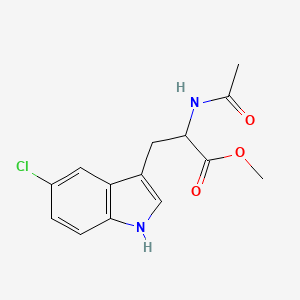
![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)

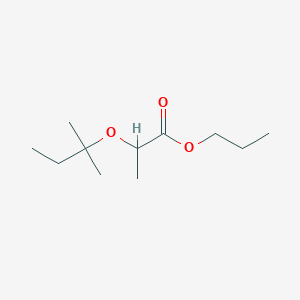
![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
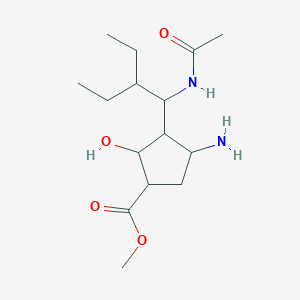
![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
